molecular formula C7H12N4 B12862261 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

Cat. No.: B12862261
M. Wt: 152.20 g/mol
InChI Key: UPQLJCJEBVWOHO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a heterocyclic compound with the molecular formula C7H12N4. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and its potential for diverse chemical modifications make it a valuable compound in research and industrial applications .

Biological Activity

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a compound derived from the pyrrole family, known for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H11N3OC_7H_{11}N_3O and a molecular weight of approximately 153.18 g/mol. The compound features a pyrrole ring with two methyl groups at positions 1 and 5 and a carboximidhydrazide functional group at position 2. This unique structure contributes to its biological activity.

Pharmacological Activities

Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that pyrrole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds derived from the pyrrole scaffold have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) ranging from 0.40 to >25 µg/mL .
  • Anti-inflammatory Effects : Pyrrole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in stimulated immune cells. Specifically, certain compounds have shown strong inhibition of cytokine production in PBMCs (Peripheral Blood Mononuclear Cells) when stimulated with anti-CD3 antibodies .
  • Cytotoxicity : Some studies have indicated that these compounds can exhibit cytotoxic effects against cancer cell lines. The cytotoxicity profile varies significantly depending on the specific structural modifications made to the pyrrole ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

CompoundStructureMIC90 (µg/mL)Activity
5aR = H1.74 ± 0.28Moderate
5qR = CH₃0.40 ± 0.03High
5rR = C₆H₁₁0.49 ± 0.26High

The table above illustrates the MIC values for different derivatives of pyrrole compounds against M. tuberculosis, demonstrating that increased lipophilicity correlates with enhanced antimycobacterial activity .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:

  • Antitubercular Activity : A study focused on synthesizing new derivatives based on the 2,5-dimethylpyrrole scaffold led to the identification of compounds with potent activity against multidrug-resistant strains of M. tuberculosis . The derivatives exhibited bactericidal or bacteriostatic effects comparable to established antitubercular drugs.
  • Anti-inflammatory Mechanisms : Research into amidrazone-derived pyrroles demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced PGE2 production in RAW264.7 macrophages, indicating their potential as anti-inflammatory agents . The strongest inhibition was observed in specific derivatives, showcasing their therapeutic potential.
  • Cytotoxic Evaluation : In vitro studies assessing the cytotoxicity of various pyrrole derivatives revealed significant antiproliferative effects on cancer cell lines, suggesting their potential role in cancer therapy .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-amino-1,5-dimethylpyrrole-2-carboximidamide

InChI

InChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10)

InChI Key

UPQLJCJEBVWOHO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/N)/N

Canonical SMILES

CC1=CC=C(N1C)C(=NN)N

Origin of Product

United States

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